molecular formula C15H22N2O B10811828 N-(3,5-dimethylphenyl)-3-pyrrolidin-1-ylpropanamide

N-(3,5-dimethylphenyl)-3-pyrrolidin-1-ylpropanamide

Cat. No.: B10811828
M. Wt: 246.35 g/mol
InChI Key: DOCALGAWDLALGI-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-pyrrolidin-1-ylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pyrrolidine ring attached to a propanamide chain, which is further substituted with a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3-pyrrolidin-1-ylpropanamide typically involves the reaction of 3,5-dimethylphenylamine with a suitable acylating agent, such as 3-pyrrolidin-1-ylpropanoic acid chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3-pyrrolidin-1-ylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-pyrrolidin-1-ylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-pyrrolidin-1-ylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethylphenyl)-3-pyrrolidin-1-ylpropanamide is unique due to its specific combination of a pyrrolidine ring and a 3,5-dimethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-3-pyrrolidin-1-ylpropanamide

InChI

InChI=1S/C15H22N2O/c1-12-9-13(2)11-14(10-12)16-15(18)5-8-17-6-3-4-7-17/h9-11H,3-8H2,1-2H3,(H,16,18)

InChI Key

DOCALGAWDLALGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCN2CCCC2)C

solubility

35.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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